molecular formula C17H14BrN3 B8645019 2-[1-(3-bromopyridin-2-yl)azetidin-3-yl]quinoline

2-[1-(3-bromopyridin-2-yl)azetidin-3-yl]quinoline

Cat. No.: B8645019
M. Wt: 340.2 g/mol
InChI Key: SBMQUJCFZCMIFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(3-bromopyridin-2-yl)azetidin-3-yl]quinoline is a complex organic compound that features a quinoline core linked to an azetidine ring, which is further substituted with a 3-bromo-pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-bromopyridin-2-yl)azetidin-3-yl]quinoline typically involves multiple steps, starting with the preparation of the quinoline and azetidine intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis. The exact methods can vary depending on the scale and desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-bromopyridin-2-yl)azetidin-3-yl]quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The conditions can vary, but they often involve specific temperatures, solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the quinoline or azetidine rings.

Scientific Research Applications

2-[1-(3-bromopyridin-2-yl)azetidin-3-yl]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(3-bromopyridin-2-yl)azetidin-3-yl]quinoline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, depending on the application. The compound’s structure allows it to fit into specific binding sites, thereby modulating the activity of its targets. The exact pathways involved can vary, but they often include key biochemical processes such as signal transduction or metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[1-(3-bromopyridin-2-yl)azetidin-3-yl]quinoline apart is its unique combination of a quinoline core with an azetidine ring and a brominated pyridine moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H14BrN3

Molecular Weight

340.2 g/mol

IUPAC Name

2-[1-(3-bromopyridin-2-yl)azetidin-3-yl]quinoline

InChI

InChI=1S/C17H14BrN3/c18-14-5-3-9-19-17(14)21-10-13(11-21)16-8-7-12-4-1-2-6-15(12)20-16/h1-9,13H,10-11H2

InChI Key

SBMQUJCFZCMIFU-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=C(C=CC=N2)Br)C3=NC4=CC=CC=C4C=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-azetidin-3-yl-quinoline hydrochloride (1.70 g, 7.75 mmol) in DMF (30 mL) at room temperature was added Cs2CO3 (5.2 g, 16 mmol) and 3-bromo-2-fluoro-pyridine (1.5 g, 9.0 mmol). The reaction mixture was heated to 90° C. overnight and then diluted with water (60 mL) and extracted with EtOAc (2×50 mL). The combined organic extracts were washed with water (60 mL) and brine (60 mL), dried over Na2SO4, and filtered. The filtrate was evaporated in vacuo and the residue was purified by flash column chromatography on silica gel (5% to 30% EtOAc in hexanes) to give the title product (1.50 g, 4.4 mmol, 58% yield) as a white solid.
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Yield
58%

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